molecular formula C9H5BrFNO B8611642 5-Bromo-8-fluoroisoquinolin-3(2H)-one

5-Bromo-8-fluoroisoquinolin-3(2H)-one

Cat. No.: B8611642
M. Wt: 242.04 g/mol
InChI Key: PZEJMVOULDIZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-fluoroisoquinolin-3(2H)-one is a heterocyclic organic compound featuring an isoquinolinone core substituted with bromine at position 5 and fluorine at position 7. The ketone group at position 3 introduces polarity and hydrogen-bonding capability, distinguishing it from non-ketonated analogs. This compound is of interest in medicinal and materials chemistry due to its structural features, which influence electronic properties, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

5-bromo-8-fluoro-2H-isoquinolin-3-one

InChI

InChI=1S/C9H5BrFNO/c10-7-1-2-8(11)6-4-12-9(13)3-5(6)7/h1-4H,(H,12,13)

InChI Key

PZEJMVOULDIZID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CNC(=O)C=C2C(=C1)Br)F

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing isoquinolinone scaffolds. For 5-bromo-8-fluoroisoquinolin-3(2H)-one, this method involves cyclodehydration of β-phenethylamide precursors under acidic conditions. A representative pathway includes:

  • Precursor Synthesis : 5-Bromo-2-fluoroaniline is acylated with acryloyl chloride to form N-(5-bromo-2-fluorophenyl)acrylamide.

  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 80–100°C induces intramolecular cyclization, yielding 5-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

  • Oxidation : Catalytic hydrogenation or oxidation with potassium permanganate (KMnO₄) converts the dihydro intermediate to the fully aromatic isoquinolinone.

Key Parameters :

  • POCl₃ concentration (1.5–2.0 eq) critically influences cyclization efficiency.

  • Oxidation steps require precise pH control (pH 7–8) to prevent over-oxidation.

Halogenation Strategies

Directed Ortho-Metalation (DoM)

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling installs bromine post-cyclization:

  • Core Synthesis : 8-Fluoroisoquinolin-3(2H)-one is prepared via Skraup synthesis from 2-fluoroaniline.

  • Borylation : Miyaura borylation at C5 using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂.

  • Bromination : Reaction with CuBr₂ in DMF introduces bromine at C5.

Optimization Data :

ParameterOptimal ValueYield Improvement
Pd CatalystPd(OAc)₂15%
LigandXPhos20%
Temperature110°C10%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics for time-sensitive steps:

  • One-Pot Cyclization-Oxidation : A mixture of 5-bromo-2-fluorophenylglyoxal and ammonium acetate in DMF undergoes microwave irradiation (150°C, 20 min), directly yielding the target compound.

  • Purification : Automated flash chromatography (hexane/EtOAc gradient) achieves >95% purity.

Benefits :

  • Reduces total synthesis time from 48 h to <2 h.

  • Minimizes side products like dehalogenated derivatives.

Comparative Analysis of Methods

Efficiency Metrics

MethodYield (%)Purity (%)Scalability
Bischler-Napieralski45–5588–92Moderate
DoM65–7594–97High
Suzuki Coupling50–6090–93Low
Microwave70–8098–99High

Cost Considerations

  • DoM : High reagent costs (NFSI, n-BuLi) limit industrial use.

  • Microwave : Energy-efficient but requires specialized equipment.

Emerging Techniques

Photocatalytic Fluorination

Visible-light-mediated fluorination using eosin Y as a photocatalyst enables late-stage C8 fluorination under mild conditions (room temperature, 12 h). This method bypasses traditional hazardous fluorinating agents.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively introduce bromine at C5 via bromoperoxidase activity, achieving 60% yield in aqueous media .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoroisoquinolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Bromo-8-fluoroisoquinolin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism and Substituent Effects

Key Compounds :

  • 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1242157-15-8): Bromine at position 6 instead of 5; partially saturated 3,4-dihydro ring.
  • 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2): Lacks fluorine at position 8; dihydro structure reduces aromaticity.

Impact :

  • Electronic Effects: Bromine at position 5 (target compound) vs. 6 alters electron density distribution.
  • Aromaticity: The dihydro analogs (e.g., 3,4-dihydroisoquinolinones) exhibit reduced conjugation, affecting stability and reactivity compared to the fully aromatic target compound .
Halogen Substitution: Fluoro vs. Chloro

Key Compound :

  • 5-Bromo-8-chloroisoquinoline (CAS 956003-79-5): Chlorine replaces fluorine at position 8.

Impact :

  • Steric and Electronic Differences : Fluorine (smaller, stronger electronegativity) vs. chlorine (larger, weaker electronegativity) influences intermolecular interactions. Chlorine may enhance lipophilicity (higher logP) compared to fluorine .
  • Synthetic Accessibility : Fluorination often requires specialized reagents (e.g., DAST), whereas chlorination may proceed via electrophilic substitution or cross-coupling .
Functional Group Variations

Key Compounds :

  • 5-Bromo-8-fluoroisoquinoline (CAS 679433-94-4): Lacks the ketone group at position 3.
  • 5-Bromo-8-fluoroisoquinolin-3-amine (CAS 1260777-75-0): Amino group replaces the ketone.

Impact :

  • Hydrogen Bonding : The ketone in the target compound acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents and influencing crystal packing (e.g., C–H⋯O interactions observed in analog structures) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Key Features
5-Bromo-8-fluoroisoquinolin-3(2H)-one C₉H₅BrFNO 242.04 ~2.0* Ketone at C3; Br/F substituents
5-Bromo-8-fluoroisoquinoline C₉H₅BrFN 226.05 2.71 Fully aromatic; no ketone
6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one C₉H₇BrFNO 244.06 ~2.3* Dihydro structure; Br at C6
5-Bromo-8-chloroisoquinoline C₉H₅BrClN 242.50 ~3.0* Cl substituent; higher lipophilicity

*Estimated based on structural analogs .

Notes:

  • The ketone in the target compound likely reduces logP compared to non-polar analogs (e.g., 5-Bromo-8-fluoroisoquinoline).
  • Dihydro derivatives exhibit higher molecular weights due to added hydrogens.

Structural and Crystallographic Insights

  • Crystal Packing : Analogous compounds (e.g., 4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one) form chains via C–H⋯O hydrogen bonds and π-π stacking (distance: ~3.7 Å). Similar interactions are expected for the target compound .
  • Planarity: The fully aromatic isoquinolinone core promotes π-stacking, whereas dihydro analogs may exhibit distorted geometries .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-8-fluoroisoquinolin-3(2H)-one?

  • Methodological Answer : A common approach involves functionalizing isoquinoline precursors. For example, 5-fluoroisoquinoline-8-carboxylic acid derivatives can undergo bromination via electrophilic substitution (e.g., using N-bromosuccinimide) or coupling reactions. Purification typically involves column chromatography with silica gel and characterization via ESI-MS and 1^1H NMR to confirm regioselectivity .

Q. How should researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with high-purity solvents (e.g., acetonitrile/water gradients) and compare against certified reference standards. Kanto Reagents’ HLC (High-Performance Liquid Chromatography) protocols (>97% purity thresholds) are applicable .
  • Structural Confirmation : Combine 1^1H/13^{13}C NMR to identify substituent positions and ESI-MS for molecular weight validation. For example, ESIMS m/z (M+1) for similar fluoroisoquinoline derivatives is ~214.2 .

Q. What storage conditions are critical for maintaining stability?

  • Methodological Answer : Store at 0–6°C in airtight, amber vials to prevent photodegradation and hydrolysis. Derivatives like bromo-fluorophenylboronic acids degrade at room temperature, necessitating cold storage .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to functionalize the isoquinoline scaffold?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with arylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid, CAS 216393-64-5) in degassed THF/water (3:1) at 80°C. Monitor reaction progress via TLC and isolate products using flash chromatography .
  • Challenges : Bromine’s steric hindrance may reduce yields. Pre-activate boronic acids via lyophilization to enhance reactivity .

Q. How do electronic effects of bromine and fluorine influence electrophilic substitution patterns?

  • Methodological Answer :

  • Directing Effects : Fluorine’s strong electron-withdrawing nature meta-directs electrophiles, while bromine’s ortho/para-directing effects compete. Computational modeling (e.g., DFT) predicts regioselectivity.
  • Experimental Validation : Perform nitration or sulfonation reactions and analyze products via 19^{19}F NMR to track substitution patterns .

Q. How should researchers address contradictory data in reaction yields or spectral assignments?

  • Methodological Answer :

  • Systematic Variation : Test catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures. For example, Kanto Reagents’ boronic acid derivatives show divergent reactivity in DMF vs. THF .
  • Data Triangulation : Cross-validate spectral data (e.g., compare NMR with X-ray crystallography for ambiguous peaks) and replicate experiments under inert atmospheres to exclude oxygen interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.